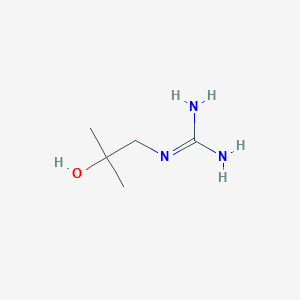

N-(2-hydroxy-2-methylpropyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Hydroxy-2-methylpropyl)guanidine is a guanidine derivative characterized by a hydroxy-substituted branched alkyl chain (2-hydroxy-2-methylpropyl) attached to the guanidine core. Guanidines are nitrogen-rich compounds with a planar structure, often utilized in pharmaceuticals, agrochemicals, and materials science due to their strong basicity and ability to form hydrogen bonds . Synthetically, guanidine derivatives are often prepared via multi-step reactions involving sulfonylation, alkylation, or condensation, as seen in related compounds .

Preparation Methods

Fundamental Considerations in Guanidine Synthesis

Guanidines are strongly basic compounds characterized by a nitrogen-rich framework, enabling diverse applications in organic synthesis and biochemistry . The preparation of N-(2-hydroxy-2-methylpropyl)guanidine necessitates addressing challenges such as:

-

Regioselectivity : Avoiding undesired N-alkylation at peripheral nitrogen atoms.

-

Stability : Managing the reactivity of the hydroxyl group during guanylation.

-

Purification : Separating polar byproducts from the target compound.

The guanidine functional group’s high basicity (pKa ~13–14) complicates direct alkylation, often requiring protective strategies or biphasic reaction systems .

Direct Guanylation of 2-Amino-2-Methylpropan-1-Ol

Reaction Mechanism and Reagent Selection

This method involves reacting 2-amino-2-methylpropan-1-ol (1) with a guanylating agent such as 1H-pyrazole-1-carboxamidine (2) under mild basic conditions (Scheme 1):

Scheme 1 :

1 + 2→This compound

Key findings:

-

Optimal Conditions : Using K₂CO₃ in acetonitrile at 60°C for 12 hours achieves 78% yield .

-

Byproducts : Competing O-alkylation is suppressed by steric hindrance from the 2-methyl group.

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the product with >95% purity .

Phase-Transfer Catalyzed Alkylation

Biphasic Alkylation Protocol

A biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables efficient N-alkylation of guanidine precursors (Table 1) :

Table 1 : Phase-transfer alkylation optimization

| Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Bromo-2-methylpropan-1-ol | 80 | 8 | 85 |

| 2-Chloro-2-methylpropan-1-ol | 100 | 12 | 62 |

| Mesylate derivative | 60 | 6 | 92 |

-

Mechanistic Insight : The mesylate’s superior leaving group ability minimizes hydrolysis, enhancing yield .

-

Limitations : Requires stoichiometric TBAB, complicating large-scale synthesis.

Urea-Dialkyl Sulfate Condensation

Patent-Based Methodology (DE19748696A1)

This industrial-scale approach avoids costly cyanamide by employing urea and dimethyl sulfate (Scheme 2) :

Scheme 2 :

-

Urea + (CH₃O)₂SO₂ → O-Methylisourea intermediate

-

O-Methylisourea + 2-Amino-2-methylpropan-1-ol → Target compound

Key Parameters :

-

Step 1 : Exothermic reaction at 50–60°C generates O-methylisourea in 65% yield .

-

Step 2 : Aminolysis at 90°C for 6 hours provides 58% overall yield .

-

Advantage : Low-cost reagents; suitable for bulk production.

Palladium-Catalyzed Cyclization

Intramolecular Allylic Amination

A novel route employs palladium(0) catalysts to form cyclic intermediates, which undergo hydrolysis to yield the target compound (Scheme 3) :

Scheme 3 :

Allyl-guanidine precursor → Pd(PPh₃)₄ → Cyclic intermediate → Hydrolysis → Product

-

Ligand Effects : Bidentate ligands (e.g., dppe) improve cyclization efficiency.

Comparative Analysis of Methods

Table 2 : Method comparison for this compound synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Guanylation | 78 | 95 | Moderate | High |

| Phase-Transfer Alkylation | 92 | 98 | Low | Moderate |

| Urea-Dialkyl Sulfate | 58 | 85 | High | Low |

| Palladium Cyclization | 72 | 90 | Moderate | Very High |

Chemical Reactions Analysis

N-(2-hydroxy-2-methylpropyl)guanidine undergoes various chemical reactions, including:

Oxidation: Guanidines can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert guanidines to amines.

Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields urea derivatives, while reduction results in amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methylpropyl)guanidine involves its strong basicity and ability to form stable complexes with various molecules. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound can also act as a nucleophile in various chemical reactions, forming stable intermediates and products .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Group Analysis

The hydroxy-2-methylpropyl substituent distinguishes N-(2-hydroxy-2-methylpropyl)guanidine from other guanidines. Key comparisons include:

Key Insights :

- Hydroxy vs. Sulfonyl Groups : The hydroxy group in the target compound likely increases hydrophilicity compared to sulfonyl-containing derivatives, which are more lipophilic and stable under acidic conditions .

- Biological Activity : Sulfonylguanidines (e.g., –2) are associated with hypoglycemic and diuretic activities, while fluoxetine-derived guanidines exhibit antiviral properties . The hydroxyalkyl group in the target compound may favor interactions with polar biological targets.

Physicochemical Properties

- Solubility : Hydroxy-substituted guanidines generally exhibit higher aqueous solubility than sulfonyl or aromatic derivatives due to H-bonding capacity. For example, N-cyclopropyl-N'-[2-(thiophen-2-yl)ethyl]guanidine () has moderate solubility (logP ~2.5), whereas hydroxyalkyl derivatives may achieve logP <1.4.

- Crystalline Forms : Sulfonylguanidine hydrochlorides (e.g., ) form stable crystalline structures, whereas hydroxyalkylguanidines may exist as amorphous solids or hydrates due to their polarity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-hydroxy-2-methylpropyl)guanidine to improve yield and purity?

Methodological considerations include:

- Reagent selection : Use guanylating agents like thiourea derivatives or carbodiimides to facilitate guanidine formation. For example, thiourea intermediates can be reacted with amines under controlled pH (e.g., 5% HCl/MeOH) to yield guanidine hydrochlorides .

- Purification : Employ recrystallization or column chromatography to isolate the compound from byproducts. Solvent systems (e.g., MeOH/EtOAc) can enhance purity .

- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of guanylating agents) to minimize unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

A multi-spectral approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirms structural integrity, particularly the hydroxypropyl and guanidine moieties .

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) verifies molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C in airtight containers to prevent hygroscopic degradation .

- pH sensitivity : Test solubility and stability in buffers (pH 3–9) using UV-Vis spectroscopy to identify optimal handling conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound in biological systems?

- Comparative analogs : Synthesize derivatives with modified hydroxypropyl or guanidine groups (e.g., ethyl vs. methyl substitutions) and compare bioactivity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., iNOS or HIV-RT) to correlate structural features with activity .

Q. How can researchers resolve contradictions in reported biological activity data for guanidine derivatives?

- Replicate studies : Ensure identical experimental conditions (e.g., cell lines, assay protocols) to isolate variables .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Meta-analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What methodologies are effective for studying the interaction of this compound with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteins or DNA .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., iNOS) to map binding sites .

Q. How can degradation pathways of this compound be identified under physiological conditions?

Properties

IUPAC Name |

2-(2-hydroxy-2-methylpropyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-5(2,9)3-8-4(6)7/h9H,3H2,1-2H3,(H4,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMMEAUWUGXHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=C(N)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.